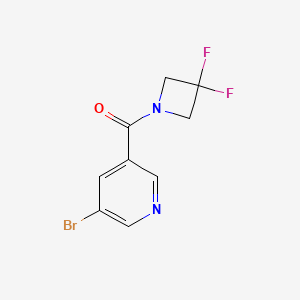

(5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone

Beschreibung

(5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a 3,3-difluoroazetidine group attached via a methanone bridge.

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-(3,3-difluoroazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2O/c10-7-1-6(2-13-3-7)8(15)14-4-9(11,12)5-14/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOJAECOGATTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:

Formation of the Bromopyridine Moiety: This can be achieved through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Synthesis of the Difluoroazetidine Group: The difluoroazetidine group can be synthesized via the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Coupling Reaction: The final step involves coupling the bromopyridine moiety with the difluoroazetidine group using a suitable coupling reagent like palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of pyridine derivatives with reduced bromine.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the difluoroazetidine group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Methanone Group

The substituent on the methanone bridge significantly impacts reactivity and biological interactions:

- (5-Bromopyridin-3-yl)(cyclopropyl)methanone (): Replacing the difluoroazetidine with cyclopropyl simplifies synthesis but reduces electronegativity.

- (5-Bromopyridin-3-yl)(phenyl)methanone (CAS 59105-50-9, ): The phenyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility.

Table 1: Substituent Effects on Key Properties

*Predicted using fragment-based methods.

Heterocyclic Core Modifications

Variations in the aromatic core alter electronic properties and target engagement:

- Indole- and Pyrrole-Based Methanones (–7, 9): Compounds like (3,3-difluoroazetidin-1-yl)(4-(isoquinolin-8-ylmethyl)pyrrol-2-yl)methanone (Compound 13, ) replace pyridine with pyrrole/indole. Pyrrole’s electron-rich nature enhances π-π stacking but reduces stability under oxidative conditions. Indole derivatives, however, show higher receptor affinity in cannabinoid studies .

- Pyridine vs. Tetrazole/Triazole (): Compounds like di(1H-tetrazol-5-yl)methanone oxime exhibit higher thermal stability (decomposition >247°C) due to extensive hydrogen-bonding networks, unlike the target compound’s pyridine-based structure .

Fluorination and Metabolic Stability

The 3,3-difluoroazetidine group provides unique advantages:

- Fluorine Effects: The electronegative fluorines increase metabolic stability by resisting cytochrome P450 oxidation compared to non-fluorinated analogs like cyclopropyl or phenyl derivatives .

Biologische Aktivität

The compound (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula: CHBrFNO

- Molecular Weight: 291.10 g/mol

- CAS Number: 2740903-80-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone against various cancer cell lines. Notably, it has been evaluated for its effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines.

Key Findings:

-

Cell Growth Inhibition:

- The compound exhibited significant growth inhibition in MCF-7 cells with an IC value of approximately 2.93 µM, indicating potent anticancer activity .

- In A-549 cells, the compound also demonstrated notable inhibitory effects, although specific IC values were not detailed in the available literature.

-

Mechanisms of Action:

- The pro-apoptotic effects of this compound were studied by examining its impact on apoptotic markers such as caspases and Bcl-2 family proteins.

- It was found to induce apoptosis through the activation of caspase-3 and caspase-9 pathways, which are critical in the intrinsic apoptosis signaling cascade. Specifically, the compound increased active caspase-3 levels by 18.3-fold compared to control .

Table: Summary of Biological Activity

| Activity Type | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 2.93 | Induction of apoptosis via caspases |

| Anticancer Activity | A-549 | Not specified | Pro-apoptotic effects |

Study 1: Apoptosis Induction

In a study focusing on the apoptotic effects of various derivatives including (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone, it was shown that the compound significantly upregulated pro-apoptotic protein Bax while downregulating anti-apoptotic protein Bcl-2. The Bax/Bcl-2 ratio increased dramatically (159.56-fold), suggesting a strong pro-apoptotic effect .

Study 2: Molecular Docking Studies

Molecular modeling studies indicated that (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone could effectively interact with key targets involved in cancer progression. The docking analysis revealed favorable interactions within the active site of VEGFR-2, a critical receptor in angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.